2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide
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Description
The compound “2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide” is a complex chemical compound. It is related to 3,3-Diphenylpropylamine, which is commonly conjugated to another agent to create a “bifunctional” molecule . These agents are often used to treat cardiovascular disease .
Synthesis Analysis
The synthesis of related compounds, such as 3,3-Diphenylpropylamine, involves several steps . The process starts with cinnamonitrile and benzene as raw materials, undergoing Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile . This is then converted into 3,3-diphenylpropylamine through catalytic hydrogenation . The resulting compound reacts with aldehyde to prepare Schiff base, undergoes methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzes to obtain N-methyl-3,3-diphenylpropylamine .Molecular Structure Analysis
The molecular structure of related compounds like 2-(3,3-diphenylpropanamido)-N-propylpropanamide contains total 52 bond(s); 26 non-H bond(s), 14 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 secondary amide(s) (aliphatic) .Scientific Research Applications
- Photovoltaics : Researchers explore its potential as a donor material in organic solar cells due to its electron-donating properties and good charge transport characteristics .
- Light-Emitting Devices (OLEDs) : The compound’s unique structure allows for yellow-blue emission, making it suitable for OLEDs and other optoelectronic devices .
- Nanoaggregates and AIE Phenomenon : Above a certain water fraction, the compound forms nanoaggregates with intense solid-state emission, demonstrating aggregation-induced emission (AIE) behavior. This property has implications for materials science and sensing applications .
- Drug Design : Researchers investigate its potential as a scaffold for designing novel drugs. The compound’s structure can be modified to create derivatives with specific biological activities.
Organic Electronics and Optoelectronics
Materials Science
Medicinal Chemistry
properties
IUPAC Name |
2-(3,3-diphenylpropanoylamino)-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c27-25(30)22-16-23(20-14-8-3-9-15-20)31-26(22)28-24(29)17-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16,21H,17H2,(H2,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNHJDQEQVURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide |
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